Clovin (CAS 81970-00-5): A Technical Guide for Researchers
Clovin (CAS 81970-00-5): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clovin (CAS 81970-00-5) is a complex flavonoid glycoside, a class of natural compounds renowned for their diverse biological activities.[1][2][3] As a member of the flavonoid family, Clovin is anticipated to possess significant antioxidant, anti-inflammatory, and antimicrobial properties, making it a compound of interest for further investigation in drug discovery and development.[1] This technical guide provides a comprehensive overview of the known properties of Clovin, detailed experimental protocols for its study, and insights into its potential mechanisms of action based on the broader understanding of flavonoid pharmacology.
Chemical and Physical Properties
Clovin is characterized by a core flavonoid structure glycosidically linked to multiple sugar moieties.[1] This glycosylation enhances its solubility and influences its pharmacokinetic profile.[1] The presence of multiple hydroxyl groups on its benzopyran structure is a key determinant of its potential antioxidant activity.[1][4]
| Property | Value | Source(s) |
| CAS Number | 81970-00-5 | [2][5][6] |
| Molecular Formula | C₃₃H₄₀O₂₀ | [6][7] |
| Molecular Weight | 756.66 g/mol | [6][7] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | [3] |
| Synonyms | 3-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-galactopyranosyl]oxy]-7-[(6-deoxy-α-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one | [1] |
| Class | Flavonoid Glycoside | [1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [5] |
| Natural Sources | Viola yedoensis, Coutoubea spicata, Melilotus albus | [5][8] |
Potential Biological Activities and Mechanisms of Action
While specific experimental data on Clovin is limited, its classification as a flavonoid glycoside allows for well-founded postulations regarding its biological activities. Flavonoids are known to modulate various cellular signaling pathways, which are critical in the pathogenesis of numerous diseases.[1][2][5]
Anti-Inflammatory Activity
Flavonoids are recognized for their anti-inflammatory properties, which are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[2][9] They can inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[10] It is plausible that Clovin exerts similar effects.
Antioxidant Activity
The antioxidant capacity of flavonoids is a well-documented phenomenon.[4][11] They can act as potent free radical scavengers and metal chelators, thereby mitigating oxidative stress, a key factor in cellular damage and aging.[4][9] The numerous hydroxyl groups in Clovin's structure suggest a strong potential for antioxidant activity.[1][4]
Antimicrobial Activity
Many flavonoids exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.[11] Their mechanisms of action can include the disruption of microbial membranes and the inhibition of essential microbial enzymes.
Postulated Signaling Pathways
Based on extensive research into flavonoids, Clovin may modulate key cellular signaling cascades. The diagrams below illustrate these potential pathways.
Caption: Postulated modulation of the PI3K/Akt signaling pathway by Clovin.
Caption: Potential inhibitory effect of Clovin on the MAPK signaling cascade.
Experimental Protocols
The following are detailed protocols for the extraction, purification, and biological evaluation of Clovin, adapted from established methodologies for flavonoid glycosides.
Extraction and Purification Workflow
Caption: General workflow for the extraction and purification of Clovin.
Extraction of Clovin from Plant Material
Objective: To extract crude flavonoid glycosides, including Clovin, from a plant source.
Materials:
-
Dried and powdered plant material (e.g., Viola yedoensis)
-
70% (v/v) aqueous methanol
-
Large beaker
-
Stirring apparatus
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Macerate 100 g of the powdered plant material in 1 L of 70% aqueous methanol at room temperature with continuous stirring for 24 hours.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Purification by Column Chromatography
Objective: To separate Clovin from other compounds in the crude extract.
Materials:
-
Crude extract
-
Diaion HP-20 resin
-
Sephadex LH-20 resin
-
Glass columns
-
Elution solvents (e.g., gradients of methanol in water)
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Dissolve the crude extract in a minimal amount of water and apply it to a Diaion HP-20 column equilibrated with water.
-
Wash the column with water to remove highly polar compounds.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect fractions and monitor by TLC to identify fractions containing flavonoid glycosides.
-
Pool the flavonoid-rich fractions, concentrate, and apply to a Sephadex LH-20 column, eluting with methanol to further separate the compounds.
-
Collect and monitor fractions by TLC. Fractions containing a compound with an Rf value corresponding to a Clovin standard (if available) are pooled.
High-Performance Liquid Chromatography (HPLC) Analysis and Purification
Objective: To quantify and obtain highly pure Clovin.
Materials:
-
Partially purified Clovin fractions
-
HPLC system with a preparative or analytical C18 column
-
Mobile phase: Acetonitrile (A) and water with 0.1% formic acid (B)
-
UV detector
Procedure (Analytical):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution, for instance: 0-5 min, 10% A; 5-25 min, 10-40% A; 25-30 min, 40-10% A.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm and 350 nm.
-
Inject the sample and compare the retention time with a pure standard of Clovin if available.
Procedure (Preparative):
-
Scale up the analytical method to a preparative C18 column.
-
Inject the concentrated, partially purified fractions.
-
Collect the peak corresponding to Clovin.
-
Remove the solvent under reduced pressure to yield pure Clovin.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of the isolated Clovin.
Materials:
-
Pure Clovin sample
-
Deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄)
-
NMR spectrometer
Procedure:
-
Dissolve a few milligrams of the pure Clovin in the appropriate deuterated solvent.
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.
-
Analyze the spectral data to assign all proton and carbon signals and confirm the structure of Clovin, including the glycosidic linkages.
In Vitro Antioxidant Activity Assays
a) DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging capacity of Clovin.
Materials:
-
Clovin stock solution (in DMSO or methanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Clovin and ascorbic acid in methanol.
-
Add 100 µL of each dilution to a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
b) ABTS Radical Scavenging Assay
Objective: To further assess the antioxidant capacity of Clovin.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate buffered saline (PBS), pH 7.4
-
Trolox (positive control)
Procedure:
-
Prepare the ABTS radical cation (ABTS•⁺) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of various concentrations of Clovin or Trolox to 190 µL of the diluted ABTS•⁺ solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
In Vitro Anti-Inflammatory Activity Assay
Objective: To determine the effect of Clovin on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
LPS from E. coli
-
Griess Reagent
-
Nitrite (B80452) standard solution
-
MTT assay kit for cell viability
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various non-toxic concentrations of Clovin (determined by a prior MTT assay) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
A decrease in nitrite concentration in the presence of Clovin indicates an inhibitory effect on NO production.
Conclusion
Clovin (CAS 81970-00-5) is a flavonoid glycoside with significant potential for therapeutic applications, predicated on the well-established biological activities of its chemical class. While direct experimental evidence for Clovin's efficacy is still emerging, this guide provides a robust framework for its investigation. The detailed protocols for extraction, purification, and bioactivity assessment offer a starting point for researchers to explore the pharmacological properties of this promising natural product. Further studies are warranted to elucidate the specific mechanisms of action of Clovin and to validate its potential as a lead compound in drug development.
References
- 1. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. CAS 81970-00-5: 3-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-g… [cymitquimica.com]
- 4. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling proteins and pathways affected by flavonoids in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-galactopyranosyl)oxy)-7-((6-deoxy-alpha-L-mannopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one | C33H40O20 | CID 5488716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Flavonoids: structure–function and mechanisms of action and opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo effects of clove on pro-inflammatory cytokines production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plant Flavonoids: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
